molecular formula C15H21N3OS B15219608 2-Ethyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)hexanamide CAS No. 105445-01-0

2-Ethyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)hexanamide

货号: B15219608
CAS 编号: 105445-01-0
分子量: 291.4 g/mol
InChI 键: FDIHUFWYKQCZDV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency .

作用机制

The mechanism of action of 2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide involves its interaction with biological targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . The benzimidazole core can interact with DNA and RNA, affecting cellular processes .

生物活性

The compound 2-Ethyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)hexanamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including antitumor and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C13H18N2S\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{S}

It features a benzimidazole core substituted with a hexanamide chain and a sulfanylidene group, which are critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antitumor activity. In vitro assays have been conducted on various cancer cell lines, notably human lung cancer cell lines such as A549, HCC827, and NCI-H358.

Key Findings:

  • IC50 Values: The compound showed varying degrees of cytotoxicity across different cell lines:
    • A549: IC50 = 6.75 ± 0.19 μM (2D), 9.31 ± 0.78 μM (3D)
    • HCC827: IC50 = 6.26 ± 0.33 μM (2D), significantly higher in 3D assays.
    • NCI-H358: IC50 = 6.48 ± 0.11 μM (2D), showing less effectiveness in 3D cultures .

The presence of specific substituents on the benzimidazole ring appears to enhance the compound's effectiveness against tumor cells while also raising concerns about toxicity to normal cells, such as MRC-5 human lung fibroblasts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The testing followed the CLSI guidelines using broth microdilution techniques.

Results:

  • Effective Against:
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)

Compounds similar to this compound have shown promising antibacterial activity, indicating potential applications in treating infections .

Data Table

Activity Type Cell Line/Bacteria IC50/Minimum Inhibitory Concentration (MIC) Remarks
AntitumorA5496.75 ± 0.19 μM (2D)High activity in monolayer cultures
AntitumorHCC8276.26 ± 0.33 μM (2D)Less effective in 3D cultures
AntimicrobialStaphylococcus aureusMIC not specifiedEffective against Gram-positive
AntimicrobialEscherichia coliMIC not specifiedEffective against Gram-negative

Case Studies

Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:

  • Study on Lung Cancer Treatment: A study published in August 2021 indicated that compounds with a similar structure exhibited significant antitumor effects across multiple lung cancer cell lines, suggesting that modifications to the benzimidazole framework could yield more potent agents .
  • Antimicrobial Efficacy: Another research effort focused on the antimicrobial properties of related compounds found that certain derivatives displayed substantial inhibitory effects against common bacterial pathogens, supporting their potential use as antibiotic agents.

属性

CAS 编号

105445-01-0

分子式

C15H21N3OS

分子量

291.4 g/mol

IUPAC 名称

2-ethyl-N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)hexanamide

InChI

InChI=1S/C15H21N3OS/c1-3-5-6-10(4-2)14(19)16-11-7-8-12-13(9-11)18-15(20)17-12/h7-10H,3-6H2,1-2H3,(H,16,19)(H2,17,18,20)

InChI 键

FDIHUFWYKQCZDV-UHFFFAOYSA-N

规范 SMILES

CCCCC(CC)C(=O)NC1=CC2=C(C=C1)NC(=S)N2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。